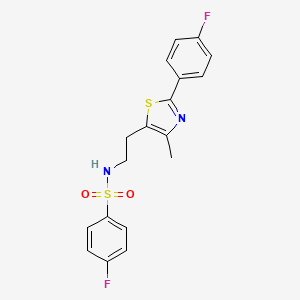

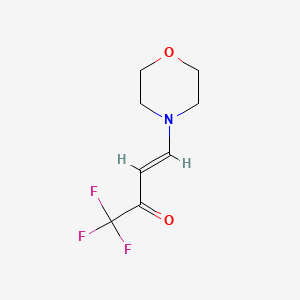

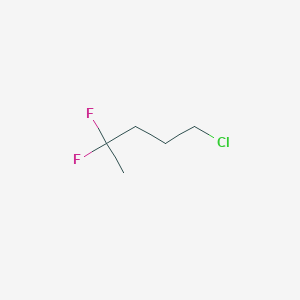

![molecular formula C17H15FN2OS B2494491 3-乙基-2-{[(4-氟苯基)甲基]硫}-3,4-二氢喹唑啉-4-酮 CAS No. 882082-72-6](/img/structure/B2494491.png)

3-乙基-2-{[(4-氟苯基)甲基]硫}-3,4-二氢喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolinone derivatives are a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in drug development. The specific compound likely shares some of these characteristics, given its structural similarity to known bioactive quinazolinones.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves palladium-catalyzed Buchwald–Hartwig coupling reactions, starting from bromobenzoquinazolinones and various amines or thiols (Nowak et al., 2015). This method provides a versatile approach to introducing different substituents on the quinazolinone scaffold, potentially including the ethyl and fluorophenylmethylsulfanyl groups of the target compound.

Molecular Structure Analysis

Molecular structure analysis of quinazolinone derivatives can be conducted using techniques like FT-IR, FT-Raman spectroscopy, and molecular docking studies. These analyses reveal the stability, charge delocalization, and potential interaction sites of the molecules, which are crucial for understanding their reactivity and biological activities (El-Azab et al., 2016).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including cyclizations, to form complex structures. The introduction of substituents like sulfanyl groups can significantly alter their chemical properties, including reactivity and potential biological activity (Gittos et al., 1976).

科学研究应用

抗癌应用

- VEGFR-2和EGFR酪氨酸激酶的双重抑制剂:3-乙基-2-{[(4-氟苯基)甲基]硫基}-3,4-二氢喹唑啉-4-酮的衍生物显示出对VEGFR-2和EGFR酪氨酸激酶的强烈抑制活性,使其成为潜在的抗癌药物。它对多种人类癌细胞系表现出强烈的细胞毒活性,包括宫颈癌、肺腺癌和乳腺癌细胞(Riadi et al., 2021)。

抗菌应用

- 广谱抗菌剂:这种化合物的衍生物,1-乙基-6-氟-7-(4-甲基-1-哌嗪基)-4-氧代-1,4-二氢喹诺啉-3-羧酸,已被确认为一种广谱抗菌剂,在实验感染中有效(Goueffon et al., 1981)。

合成和表征

- 分子对接和光谱学研究:另一种衍生物通过FT-IR和FT-Raman光谱学研究以及分子对接进行了研究,突出了其对吡咯抑制剂的潜在抑制活性(El-Azab et al., 2016)。

- 抗微生物剂合成:3-(2'-杂环乙基)-2-甲基-3,4-二氢喹唑啉-4-酮衍生物的合成展示了其抗微生物特性,与四环素作为参考化合物进行比较(El-zohry & Abd-Alla, 2007)。

其他应用

- 潜在的抗单胺氧化酶和抗肿瘤活性:3-乙基-2-{[(4-氟苯基)甲基]硫基}-3,4-二氢喹唑啉-4-酮的衍生物表现出高抗单胺氧化酶和抗肿瘤活性(Markosyan et al., 2015)。

未来方向

属性

IUPAC Name |

3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c1-2-20-16(21)14-5-3-4-6-15(14)19-17(20)22-11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNSGOKLMICYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327000 |

Source

|

| Record name | 3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665946 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

882082-72-6 |

Source

|

| Record name | 3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

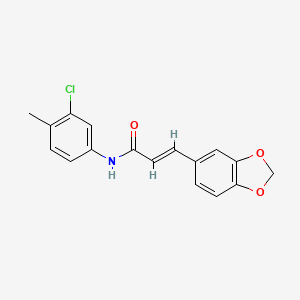

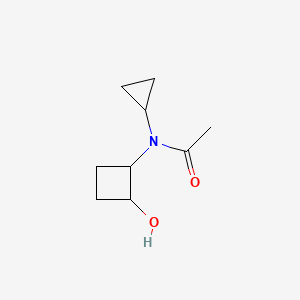

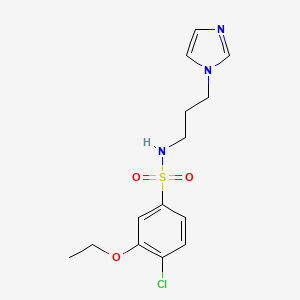

![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2494418.png)

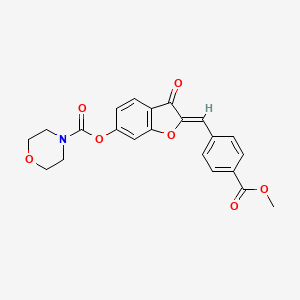

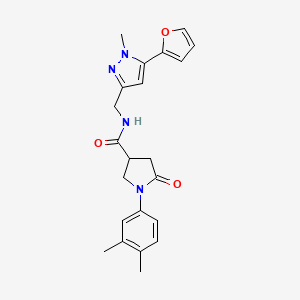

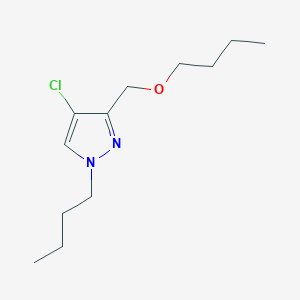

![1,5-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B2494424.png)

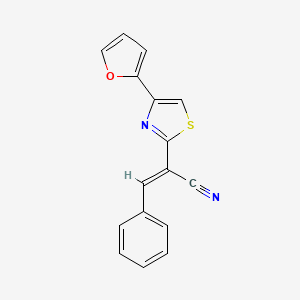

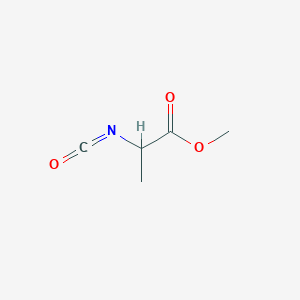

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2494426.png)